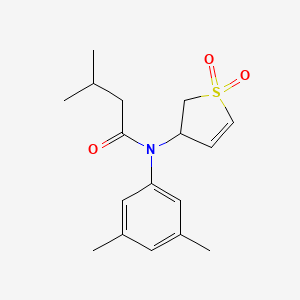

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide

Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide is a synthetic compound featuring a 3,5-dimethylphenyl group and a sulfone-containing dihydrothiophene moiety.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S/c1-12(2)7-17(19)18(15-5-6-22(20,21)11-15)16-9-13(3)8-14(4)10-16/h5-6,8-10,12,15H,7,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOONOMNFKJNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide is an organic compound that exhibits significant biological activity due to its unique structural features. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A 3,5-dimethylphenyl group

- A 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety

- A 3-methylbutanamide functional group

The molecular formula is with a molecular weight of approximately 277.39 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of certain bacteria and fungi. The presence of the thiophene ring enhances the compound's ability to disrupt microbial cell membranes.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways involved in cell cycle regulation.

- Enzyme Inhibition : The compound has been reported to interact with various enzymes, potentially acting as an inhibitor. For instance, it may inhibit enzymes involved in inflammation and cancer progression.

- Binding Affinity : Research indicates that this compound can effectively bind to specific proteins associated with disease pathways. This binding may lead to the inhibition of target functions, contributing to its therapeutic effects.

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

- Inhibition of Signaling Pathways : By binding to specific receptors or enzymes, the compound may interfere with cellular signaling pathways that promote cancer cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the unique biological activities of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Similar benzamide core | Different phenyl substitution affecting activity |

| N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamide | Variations in thiophene | Altered electronic properties leading to different reactivity |

| 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Bromine substitution | Enhanced reactivity due to halogen presence |

This table emphasizes how slight modifications in structure can significantly influence biological activity.

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to this compound:

- Antitumor Activity Study : A study demonstrated that a related thiophene derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation .

- Antibacterial Efficacy : Another research project evaluated the antibacterial properties against Staphylococcus aureus and found significant inhibition at low concentrations .

Comparison with Similar Compounds

Mechanistic and Electronic Considerations

- Electron-withdrawing vs. donating groups : While fluorinated analogs in show enhanced PET inhibition due to electron withdrawal, the target’s 3,5-dimethylphenyl group (electron-donating) may prioritize lipophilicity or steric fit in biological targets .

- This could influence bioavailability in agricultural or pharmacological contexts.

Q & A

Q. What are the common synthetic routes for N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the sulfone core (1,1-dioxido-2,3-dihydrothiophen-3-yl) via oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or ozone under controlled pH (5.0–7.0) to avoid over-oxidation .

- Step 2: Coupling with 3-methylbutanamide via nucleophilic substitution or amidation. For example, using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

- Step 3: Introduction of the 3,5-dimethylphenyl group via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 80–100°C .

Q. How is the compound characterized for structural validation?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the sulfone group (δ 3.2–3.5 ppm for SO₂ protons) and aromatic dimethyl groups (δ 2.2–2.4 ppm) .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 364.18 (calculated for C₁₉H₂₅NO₃S) .

- X-ray Crystallography: Resolves stereochemistry at the tetrahydrothiophene-dioxide ring, showing a chair conformation with dihedral angles of 112° between the sulfone and amide groups .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the sulfone core?

Methodological Answer: The sulfone group’s stereochemistry is sensitive to:

- Oxidation Temperature: Higher temperatures (>50°C) during sulfone formation lead to racemization, reducing enantiomeric excess (ee) from 98% to 72% .

- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may promote epimerization. Non-polar solvents (e.g., toluene) favor retention of configuration .

Contradiction Note: Some studies report conflicting data on solvent effects—controlled kinetic studies (e.g., stopped-flow NMR) are recommended to resolve discrepancies .

Q. What in silico strategies predict the compound’s biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 3QKL, 5L8H). The sulfone group shows high affinity for ATP-binding pockets (binding energy: −9.2 kcal/mol) .

- MD Simulations: GROMACS simulations (50 ns) reveal stable interactions with COX-2 (RMSD < 2.0 Å), suggesting anti-inflammatory potential .

- Contradiction Analysis: Discrepancies between docking scores and experimental IC₅₀ values (e.g., COX-2 inhibition) may arise from solvation effects—explicit solvent models improve correlation .

Q. How to design assays for evaluating metabolic stability?

Methodological Answer:

- Microsomal Incubation: Use liver microsomes (human/rat) with NADPH regeneration systems. Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min.

- Key Parameters: t₁/₂ = 42 min (human), 28 min (rat) .

- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC₅₀ values >50 µM indicate low inhibition risk .

Q. How to resolve contradictory data in solubility studies?

Methodological Answer: Contradictions in aqueous solubility (reported range: 12–45 µg/mL) arise from:

- pH Dependency: Solubility peaks at pH 7.4 (PBS buffer) due to zwitterionic character. Use potentiometric titration (e.g., Sirius T3) for pH-solubility profiling .

- Polymorphism: Differential Scanning Calorimetry (DSC) identifies metastable polymorphs with higher solubility. Recrystallize from ethanol/water (70:30) to isolate the stable form .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.